N-Acetyl-6-chlorotryptophan
Description
Significance of Halogenated Tryptophan Derivatives in Biomolecular Studies
The introduction of a halogen atom, such as chlorine, into the tryptophan molecule significantly alters its chemical and physical properties, which can in turn modify its biological activity. ontosight.ai Halogenated amino acids are widely utilized in the pharmaceutical, agrochemical, and chemical industries. frontiersin.org They are integral components of various natural products, including antibiotics like chloramphenicol (B1208) and pyrrolnitrin, and rebeccamycin, an inhibitor of DNA topoisomerase I. frontiersin.org
In the realm of biomolecular studies, halogenated tryptophan derivatives are of particular importance for several reasons:
Protein Engineering and Structural Analysis: The incorporation of halogenated tryptophans into proteins through techniques like Genetic Code Expansion allows researchers to probe protein structure and function. nih.govlookchem.com The halogen atom can serve as a heavy-atom derivative for X-ray crystallography, aiding in the determination of protein structures. Its altered electronic properties can also be used to study protein folding and stability. lookchem.com
Enzyme Inhibition: Certain halogenated tryptophan derivatives have been shown to act as enzyme inhibitors. For instance, 6-chlorotryptophan can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response and various diseases. This inhibitory action makes them valuable tools for studying enzyme mechanisms and for the potential development of therapeutic agents. lookchem.com
Modulation of Molecular Interactions: The addition of a halogen can enhance the binding affinity of peptides to their targets. Research has shown that incorporating 6-chlorotryptophan into a peptide designed to inhibit the p53/hDM2 interaction resulted in a high-affinity binder, demonstrating the potential of halogenation to improve the potency of peptide-based drugs. ebi.ac.uk
Metabolic Pathway Probing: Halogenated tryptophans are used as chemical tools to investigate metabolic pathways. ontosight.ai For example, they have been employed to study tryptophan metabolism in parasites like Trypanosoma brucei, the causative agent of human African trypanosomiasis, revealing disturbances in essential metabolic functions. plos.orgnih.gov
The ability to regioselectively halogenate tryptophan using enzymes like flavin-dependent halogenases has opened up possibilities for the biosynthesis of a variety of tryptophan analogs for research and industrial applications. frontiersin.orgnih.gov
Role of N-Acetyl-6-chlorotryptophan as a Chemical Probe and Precursor in Research
This compound functions both as a specialized chemical probe and as a key synthetic precursor in chemical biology research.
As a chemical probe , its primary utility stems from it being a derivative of 6-chlorotryptophan. It is used in proteomics and other biochemical research settings. cymitquimica.comscbt.com While much of the functional research focuses on the de-acetylated form (6-chlorotryptophan), the N-acetylated version is relevant in specific contexts. For example, it was identified as a metabolite in Streptomyces sp., suggesting a role in the biosynthesis of complex natural products like colibrimycins. asm.org In this pathway, 6-chlorotryptophan is the substrate incorporated by a nonribosomal peptide synthetase (NRPS), and this compound is an observed related compound. asm.org
As a precursor , this compound is a crucial intermediate in the chemical synthesis of enantiomerically pure 6-chloro-L-tryptophan (B15053). ebi.ac.uk A common synthetic route involves the creation of racemic this compound, which is then subjected to enzymatic hydrolysis by an acylase. ebi.ac.uk This enzyme selectively removes the acetyl group from the L-enantiomer, allowing for the separation of the desired 6-chloro-L-tryptophan from the unreacted N-acetyl-6-chloro-D-tryptophan. ebi.ac.uk This highlights its role as a key building block in accessing optically pure halogenated amino acids for further use in peptide synthesis and drug discovery. lookchem.com
Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
LCLMWFCLWYOLIO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Acetyl 6 Chlorotryptophan and Its Chiral Forms
Chemical Synthesis Approaches to N-Acetyl-6-chlorotryptophan
The chemical synthesis of this compound typically commences with the construction of the halogenated indole (B1671886) core, followed by the introduction of the acetylated amino acid side chain. These methods often result in a racemic mixture, which necessitates subsequent resolution to isolate the desired enantiomer.
Multi-Step Conversions from Indole Precursors
A prevalent method for synthesizing racemic this compound involves the reaction of 6-chloroindole (B17816) with an activated serine derivative. A common approach utilizes N-acetylserine in the presence of acetic anhydride (B1165640) and an acid catalyst. researchgate.netnih.gov This reaction proceeds via an electrophilic substitution on the indole ring. Although optically active N-acetylserine can be used as a starting material, the reaction conditions often lead to the deprotonation at the asymmetric carbon, resulting in a racemic product. researchgate.net
The synthesis of racemic N-acetyl-6-chloro-Trp has been achieved by reacting 6-chloroindole with N-acetylserine. researchgate.net The reaction, conducted in chloroform (B151607) with acetic acid and acetic anhydride, yielded the product after an aqueous workup and purification by silica-gel column chromatography. researchgate.netnih.gov One specific instance of this synthesis reported a yield of 36.5%. researchgate.netnih.gov
Table 1: Synthesis of Racemic this compound
| Starting Materials | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|
Advanced Synthetic Strategies for Tryptophan Analogues
More advanced and versatile strategies for the synthesis of tryptophan analogues, which can be adapted for this compound, have been developed. These methods often aim to improve efficiency, stereoselectivity, and substrate scope.
One such strategy is the Strecker amino acid synthesis . This method has been successfully used to prepare a variety of indole-substituted (S)-tryptophans from the corresponding indoles using a chiral auxiliary like (S)-methylbenzylamine. rsc.orgrsc.org This approach provides a facile route to enantiomerically pure tryptophan analogues. rsc.org
Another powerful technique involves a palladium-catalyzed heteroannulation reaction . This method allows for the synthesis of optically active tryptophan derivatives from substituted o-iodoanilines and an internal alkyne. This strategy has been employed for the large-scale synthesis of tryptophan analogues with high optical purity.
Enzymatic synthesis using tryptophan synthase (TrpB) represents a significant advancement in producing tryptophan analogues. acs.org Engineered variants of TrpB can catalyze the condensation of various substituted indoles, including 6-chloroindole, with serine to directly produce the corresponding L-tryptophan analogue. acs.orgacs.org This biocatalytic approach is lauded for its high chemo- and stereoselectivity. acs.org
Considerations in Regioselective Halogenation and Acylation
The synthesis of this compound hinges on two critical transformations: the regioselective chlorination of the indole ring and the acylation of the amino group.
Regioselective Halogenation: The introduction of a chlorine atom specifically at the C6 position of the tryptophan indole ring is a key challenge.
Chemical Halogenation: Direct electrophilic chlorination of tryptophan or indole can lead to a mixture of products. However, methods using specific chlorinating agents and reaction conditions can favor C6-chlorination. For instance, the Sandmeyer reaction on 6-amino-D-tryptophan using CuCl has been used to prepare D-6-chlorotryptophan.
Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) offer remarkable regioselectivity. nih.govmdpi.com Tryptophan 6-halogenases, such as SttH and ThHal, specifically catalyze the halogenation at the C6 position of the indole ring. mdpi.comacs.org These enzymes utilize FADH₂, oxygen, and a halide salt to perform the reaction, offering an environmentally benign route to 6-halotryptophans. mdpi.comfrontiersin.org The regioselectivity is dictated by the enzyme's active site, which binds the tryptophan substrate in a specific orientation, exposing only the C6 position to the reactive halogenating species. acs.org
Acylation: The N-acetylation of the amino group is a more straightforward step. Standard acylation procedures using acetyl chloride or acetic anhydride are effective. For instance, in a reported synthesis of 6-chloro-L-tryptophan (B15053) methyl ester, acetyl chloride in methanol (B129727) was used not only for esterification but implicitly suggests a route for N-acetylation under different conditions. nih.gov When synthesizing the racemic N-acetyl derivative from 6-chloroindole and N-acetylserine, the acetyl group is already present on the serine precursor. researchgate.net
Enzymatic Synthesis and Biocatalytic Resolution of this compound Isomers
Enzymatic methods are highly valued for their enantioselectivity, providing a powerful tool for both the synthesis and resolution of chiral compounds like this compound.
Enantioselective Synthesis Utilizing L-Aminoacylase
The most prominent enzymatic method for obtaining enantiomerically pure L-6-chlorotryptophan involves the kinetic resolution of racemic this compound using L-aminoacylase (EC 3.5.1.14). researchgate.netnih.govresearchgate.net This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-6-chlorotryptophan unreacted. researchgate.netrsc.org
The process starts with the chemically synthesized racemic this compound. This mixture is then incubated with L-aminoacylase, often in the presence of a cofactor like CoCl₂. researchgate.netnih.gov The enzyme catalyzes the deacetylation of N-Acetyl-L-6-chlorotryptophan to produce L-6-chlorotryptophan. The unreacted N-Acetyl-D-6-chlorotryptophan can then be separated from the L-amino acid product based on their different chemical properties, for example, through extraction at different pH values. researchgate.netnih.gov This method has been shown to produce L-6-chlorotryptophan with an enantiomeric excess (ee) greater than 99.0%. researchgate.net
Table 2: Enzymatic Resolution of Racemic this compound using L-Aminoacylase
| Substrate | Enzyme | Cofactor | pH | Temperature | Reaction Time | Products | Reference |
|---|
While L-aminoacylases are commonly used, D-aminoacylases could theoretically be employed to selectively hydrolyze the D-enantiomer, providing a route to N-acetyl-L-6-chlorotryptophan and D-6-chlorotryptophan.
Optical Resolution Techniques for Racemic this compound
Besides enzymatic resolution, chromatographic techniques are also employed for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for resolving racemic mixtures of tryptophan derivatives.
For instance, the enantiomers of 6-chlorotryptophan have been successfully separated using a Cinchona alkaloid-based zwitterionic CSP (CHIRALPAK® ZWIX(+)). researchgate.netnih.gov This method allows for the efficient separation and the determination of the optical purity of the synthesized enantiomers. researchgate.net While this specific example resolves the amino acid itself, similar chiral HPLC methods can be developed for the direct resolution of racemic this compound.
Another advanced resolution technique involves the formation of diastereomeric complexes. Although reported for the resolution of racemic 6-chlorotryptophan itself, a similar principle could be applied to its N-acetylated form. This method involves reacting the racemate with a chiral ligand to form diastereomeric metal complexes, which can then be separated.
Emerging Enzymatic Routes for Halogenated Tryptophans
The development of enzymatic methods for the halogenation of tryptophan presents a more environmentally friendly and highly selective alternative to traditional chemical synthesis. These biocatalytic approaches often utilize flavin-dependent halogenases (FDHs) which exhibit remarkable site-selectivity. nih.gov
One such enzyme, SpFDH, derived from Streptomyces pratensis, has been identified as a highly selective halogenase capable of producing 6-chloro-tryptophan directly from L-tryptophan. nih.gov To enhance the efficiency of this process, a tri-enzyme fusion system has been developed. This system combines the SpFDH with glucose dehydrogenase (GDH) and flavin reductase (FR) to create a coenzyme self-sufficient catalytic cycle. nih.gov This approach has been shown to significantly increase the yield of the halogenated product. nih.gov By immobilizing this tri-enzyme fusion, a continuous halogenation process for L-tryptophan was established, achieving a reaction yield of 97.6% after 12 hours. nih.gov
Other research has focused on expanding the substrate scope of tryptophan halogenases to include peptides and proteins, which could allow for post-translational modification. mdpi.com Furthermore, engineered tryptophan halogenase enzymes are being used to synthesize various halogenated tryptophan derivatives. mdpi.com For instance, different halogenases can be employed to selectively produce 6-chloro-tryptophan, 7-chloro-tryptophan, 6-bromo-tryptophan, and 7-bromo-tryptophan from inexpensive halide salts. nih.gov These enzymatically synthesized halogenated tryptophans can then be incorporated into proteins at specific sites using genetic code expansion technology. nih.gov
Chemoenzymatic strategies are also emerging. For example, the adenylating enzyme TycA-A has been shown to activate the carboxyl group of various L-tryptophan analogues, including 6-chlorotryptophan, allowing for the direct ligation with amines to form amides. d-nb.info This method offers a more straightforward and atom-economical approach compared to conventional chemical methods that require protecting groups and condensation reagents. d-nb.info
Table 3: Enzymatic Halogenation of Tryptophan
| Enzyme System | Substrate | Product | Key Features | Yield | Reference |
| SpFDH, GDH, FR (Tri-enzyme fusion) | L-Tryptophan | 6-chloro-L-tryptophan | Coenzyme self-sufficient, continuous flow catalysis | 97.6% (after 12h) | nih.gov |
| Tryptophan Halogenases (various) | Tryptophan | 6-chloro-, 7-chloro-, 6-bromo-, 7-bromo-tryptophan | Selective biosynthesis from halide salts | - | nih.gov |
| TycA-A | 6-chlorotryptophan | N-acylated 6-chlorotryptophan derivatives | Chemoenzymatic amide bond formation | - | d-nb.info |
Biochemical and Biological Research Applications of N Acetyl 6 Chlorotryptophan
Application in Proteomics and Protein Engineering Research
The modification of proteins with noncanonical amino acids (ncAAs) is a powerful tool in proteomics and protein engineering. This approach allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function. While N-acetylated amino acids are not typically incorporated directly during ribosomal protein synthesis, the core structure, 6-chlorotryptophan, serves as a valuable ncAA in this field.
Incorporation of N-Acetyl-6-chlorotryptophan into Protein Structures for Functional Elucidation
Direct ribosomal incorporation of this compound into a growing polypeptide chain is not a standard biological process. The N-acetyl group on the alpha-amine prevents the formation of a peptide bond through the ribosome's catalytic mechanism. Instead, protein engineering research focuses on the incorporation of 6-chlorotryptophan . N-acetylation in nature is a common co- or post-translational modification that occurs at the N-terminus of a protein after it has been synthesized.
The analogue 6-chlorotryptophan, however, can be incorporated into proteins, providing a powerful probe for functional elucidation. The chlorine atom at the 6th position of the indole (B1671886) ring alters the electronic properties of the amino acid. This modification can influence the local environment and interactions of the tryptophan residue within the protein structure without causing major structural disruptions. By replacing a native tryptophan with 6-chlorotryptophan, researchers can study how the local electronic environment affects protein function, ligand binding, or catalytic activity.
Probing Protein Stability, Folding, and Interactions via Modified Residues
Once 6-chlorotryptophan is incorporated into a protein, it serves as a sensitive probe for investigating protein stability, folding pathways, and intermolecular interactions. The tryptophan indole side chain is frequently involved in crucial noncovalent π-interactions (such as π–π, cation−π, and CH−π bonds) that are vital for maintaining protein structure and for interactions with ligands.
Site-Specific Incorporation of this compound Analogues into Recombinant Proteins
The site-specific incorporation of noncanonical amino acids like 6-chlorotryptophan into recombinant proteins is achieved through a technique known as genetic code expansion. This method relies on the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair from a different organism, which does not cross-react with the host cell's own translational machinery.
The process involves the following key steps:
Reassigning a Codon: A stop codon, typically the amber codon (UAG), is repurposed to encode the noncanonical amino acid.
Orthogonal tRNA/Synthetase Pair: A unique tRNA (suppressor tRNA) that recognizes the reassigned stop codon and its corresponding aminoacyl-tRNA synthetase (aaRS) are introduced into the host organism (e.g., E. coli).
Engineered Synthetase: The aaRS is engineered through directed evolution or rational design to specifically recognize and charge the suppressor tRNA with 6-chlorotryptophan instead of any of the 20 canonical amino acids.
Expression: When the host cell expresses a target gene containing the UAG codon at a desired position, the orthogonal system incorporates 6-chlorotryptophan at that site, producing a recombinant protein with the modified residue at a precise location.
This powerful technique has been successfully used to incorporate 6-chlorotryptophan and other halogenated analogues into various proteins, enabling detailed structure-function studies that would otherwise be impossible.
Role in Enzyme Inhibition Studies
Tryptophan analogues are widely studied as potential inhibitors of enzymes involved in the tryptophan metabolic pathways. By mimicking the natural substrate, these molecules can bind to the enzyme's active site and block its activity. This compound and related halogenated tryptophans are investigated for their potential to inhibit key enzymes like Tryptophan Hydroxylase and Indoleamine 2,3-Dioxygenase.
Investigation of this compound as an Inhibitor of Tryptophan Hydroxylase
Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin. nih.gov Its inhibition is a therapeutic strategy for conditions associated with excess serotonin. Tryptophan analogues are logical candidates for competitive inhibitors of TPH. For instance, the halogenated compound p-chlorophenylalanine (PCPA) is a well-known irreversible inhibitor of TPH. nih.govmdpi.com
While the inhibitory potential of tryptophan analogues is established, specific research investigating this compound as a direct inhibitor of TPH is not extensively documented in scientific literature. However, studies on related inhibitors show that molecules with a core structure resembling tryptophan can effectively occupy the enzyme's active site. nih.gov Kinetic analyses of TPH inhibitors often reveal competitive inhibition with respect to tryptophan, confirming that they bind to the same site as the substrate. nih.gov The efficacy of such an inhibitor would depend on how the N-acetyl and 6-chloro modifications affect its binding affinity for the TPH active site compared to tryptophan itself.
Studies on the Inhibition of Indoleamine 2,3-Dioxygenase (IDO) Activity by Halogenated Tryptophans
Indoleamine 2,3-dioxygenase (IDO1) is another critical enzyme in the tryptophan catabolism pathway, converting tryptophan into N-formylkynurenine. nih.gov In the context of cancer, IDO1 is often overexpressed in tumor cells, leading to depletion of tryptophan in the local microenvironment. nih.govmdpi.com This suppresses the activity of tumor-infiltrating T-cells, allowing the cancer to evade the immune system. nih.gov Consequently, the development of IDO1 inhibitors is a major goal in cancer immunotherapy. nih.gov
Tryptophan derivatives, including halogenated tryptophans, are a class of molecules investigated as potential IDO1 inhibitors. nih.gov These compounds act as competitive inhibitors by mimicking the natural substrate, tryptophan. The rationale is that by blocking IDO1 activity, tryptophan levels in the tumor microenvironment can be restored, thereby reactivating the anti-tumor immune response. While many potent small-molecule inhibitors have been developed, tryptophan analogues represent a foundational class of inhibitors. The inhibitory potential (IC50) of these analogues can vary significantly based on the specific modifications to the tryptophan structure. nih.gov
This compound as a Precursor for Bioactive Compounds
The incorporation of a chlorine atom onto the tryptophan scaffold imparts unique chemical properties that are exploited in the biosynthesis of specialized metabolites. This compound serves as a key building block in the generation of these bioactive compounds.
Participation in the Biosynthesis of Halogenated Natural Products (e.g., Colibrimycins)
This compound is a recognized intermediate in the biosynthetic pathway of colibrimycins, a family of novel halogenated hybrid polyketide-nonribosomal peptide natural products. These compounds are produced by Streptomyces sp. strain CS147. The biosynthesis of colibrimycins involves a series of enzymatic reactions, including a crucial halogenation step.
Studies involving gene knockout mutants of Streptomyces sp. CS147 have provided direct evidence for the role of this compound. A mutant lacking the halogenase enzyme was unable to produce any of the halogenated colibrimycin variants, and this compound was also not detected. This indicates that the halogenation of a tryptophan derivative is a prerequisite for the subsequent steps in the biosynthetic cascade. Further analysis suggests that 6-chlorotryptophan is the actual substrate incorporated by the second module of the nonribosomal peptide synthetase (NRPS) machinery responsible for assembling the colibrimycin backbone. The detection of this compound suggests it is a stable intermediate in this pathway, likely undergoing deacetylation before its incorporation into the growing peptide chain.
| Compound | Biosynthetic Role | Producing Organism |
| This compound | Intermediate | Streptomyces sp. CS147 |
| Colibrimycins | Halogenated Natural Products | Streptomyces sp. CS147 |
Conversion to Kynurenine Pathway Metabolites and Related Bioactive Species
While direct studies on the conversion of this compound within the kynurenine pathway are limited, research on the related compound, 6-chlorotryptophan, provides significant insights. The kynurenine pathway is the primary route for tryptophan catabolism in mammals, leading to the production of various neuroactive and immunomodulatory metabolites.
It has been demonstrated that 6-chlorotryptophan can be metabolized by the enzymes of the kynurenine pathway. This conversion results in the formation of chlorinated analogs of the natural metabolites, specifically 4-chlorokynurenine and 7-chlorokynurenate. Given that N-acetylated amino acids can be deacetylated by various amidohydrolases present in biological systems, it is highly probable that this compound, upon enzymatic removal of the acetyl group, enters the kynurenine pathway and is subsequently converted to these chlorinated metabolites. The formation of 7-chlorokynurenate is of particular interest as it is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, highlighting the potential for halogenated tryptophan derivatives to generate novel bioactive species.
| Precursor | Metabolic Pathway | Resulting Bioactive Species |
| 6-chlorotryptophan | Kynurenine Pathway | 4-chlorokynurenine, 7-chlorokynurenate |
Investigations into Metabolic Pathways and Enzyme Promiscuity
The introduction of a halogen atom into the tryptophan molecule makes this compound a valuable tool for investigating the intricacies of metabolic pathways and the substrate flexibility of the enzymes involved.
Analysis of Tryptophan Metabolism and Regulation of the Kynurenine Pathway
The metabolism of tryptophan is a tightly regulated process, with the kynurenine pathway playing a central role. The initial and rate-limiting step of this pathway is catalyzed by two enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). The activity of these enzymes is critical in determining the flux of tryptophan through the pathway and, consequently, the levels of downstream metabolites.
Research has shown that 6-chlorotryptophan can influence the metabolism of L-tryptophan. Specifically, it has been observed to attenuate the formation of L-kynurenine and kynurenic acid from L-tryptophan. This suggests that 6-chlorotryptophan, and likely its N-acetylated form following deacetylation, can act as a competitive inhibitor or a modulator of the rate-limiting enzymes of the kynurenine pathway. By studying the effects of this compound on tryptophan metabolism, researchers can gain a deeper understanding of the regulatory mechanisms that govern this crucial metabolic route.
Assessment of Substrate Specificity and Promiscuity of Tryptophan-Converting Enzymes toward Halogenated Analogues
The ability of enzymes to accept and process substrates other than their natural counterparts, a phenomenon known as enzyme promiscuity, is of great interest in biochemistry and biotechnology. This compound and its deacetylated form serve as excellent probes to assess the substrate specificity of tryptophan-converting enzymes.
The key enzymes of the kynurenine pathway, TDO and IDO, are heme-containing dioxygenases that catalyze the oxidative cleavage of the indole ring of L-tryptophan. While these enzymes are specific for the L-isomer of tryptophan, their tolerance for substitutions on the indole ring is an area of active investigation. The fact that 6-chlorotryptophan is metabolized suggests a degree of promiscuity in these enzymes. However, the N-acetyl group on this compound would likely prevent its direct interaction with TDO and IDO, as the free amino group of tryptophan is crucial for substrate binding. Therefore, the initial and critical step for the entry of this compound into this pathway is its deacetylation. The efficiency of this deacetylation and the subsequent processing by the kynurenine pathway enzymes provide valuable data on the substrate tolerance of the involved amidohydrolases and dioxygenases.
| Enzyme | Natural Substrate | Potential Halogenated Analog Substrate (after deacetylation) |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | 6-chlorotryptophan |
| Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | 6-chlorotryptophan |
Enzyme Engineering for Tailored Halogenated Tryptophan Conversions
The fields of enzyme engineering and directed evolution offer powerful tools to modify the properties of enzymes for specific applications. The amenability of tryptophan-metabolizing enzymes to such modifications opens up possibilities for creating biocatalysts with tailored specificities for halogenated tryptophans like this compound.
Significant progress has been made in engineering tryptophan halogenases, the enzymes responsible for the initial chlorination of tryptophan. Through techniques like site-directed mutagenesis and random mutagenesis, researchers have successfully altered the substrate specificity and improved the catalytic efficiency of these enzymes. For example, the tryptophan halogenase RebH has been engineered to preferentially halogenate substrates other than its native tryptophan.
Similarly, enzymes downstream in metabolic pathways, such as tryptophan 2,3-dioxygenase, have also been the focus of engineering efforts. Directed evolution has been used to transform a bacterial TDO into a monooxygenase with a completely different catalytic activity. These successes demonstrate the potential to engineer enzymes that can efficiently process this compound or its deacetylated form. Such engineered biocatalysts could be used to produce specific chlorinated kynurenine pathway metabolites with enhanced or novel biological activities, or to develop new biosynthetic pathways for the creation of valuable halogenated compounds.
Analytical and Spectroscopic Characterization Methodologies in N Acetyl 6 Chlorotryptophan Research
Chromatographic Methodologies for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for the separation and quantification of N-Acetyl-6-chlorotryptophan from reaction mixtures and biological samples. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the cornerstones of this analytical approach.
The biological activity of chiral molecules is often enantiomer-specific. Consequently, the separation of enantiomers of this compound is critical. High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for achieving this separation and determining the enantiomeric excess (ee).
Research has demonstrated the successful enantiomeric separation of closely related monosubstituted tryptophan derivatives, including 6-chlorotryptophan, using a Cinchona alkaloid-based zwitterionic chiral stationary phase (CHIRALPAK® ZWIX(+)). nih.gov This methodology is directly applicable to this compound. The separation is typically achieved using a mobile phase consisting of methanol (B129727) and water with additives like formic acid and diethylamine (B46881) to optimize the resolution between the enantiomers. nih.gov The optical purity of synthesized 6-chloro-l-tryptophan (B15053) has been determined to be greater than 99.0% using this HPLC method, showcasing its efficacy. nih.gov
Table 1: Illustrative HPLC Parameters for Enantiomeric Separation of Tryptophan Derivatives
| Parameter | Value |
| Stationary Phase | Cinchona alkaloid-based zwitterionic CSP |
| Mobile Phase | Methanol/H₂O (98/2) with formic acid and diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Separation Factor (α) | > 1.25 for monosubstituted tryptophan derivatives nih.gov |
For the sensitive and specific quantification of this compound within complex biological matrices, such as serum or cell lysates, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC.
Validated UHPLC-MS/MS methods for the targeted analysis of tryptophan and its metabolites have been developed. molnar-institute.com These methods typically involve a reversed-phase UHPLC separation followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM mode provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. Deuterium-labeled internal standards are often employed to ensure accurate quantification. molnar-institute.com While a specific method for this compound is not detailed in the provided results, the established protocols for other tryptophan metabolites can be readily adapted.
Table 2: Representative UHPLC-MS/MS Parameters for Tryptophan Metabolite Analysis
| Parameter | Value |
| UHPLC Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of tryptophan metabolites |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS Analyzer | Triple quadrupole or Orbitrap |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Spectrophotometric and Spectroscopic Techniques for this compound Analysis
Spectroscopic techniques provide valuable information about the structural and electronic properties of this compound. These methods are routinely used for structural elucidation, quantification, and for studying its interactions in biological systems.
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of tryptophan and its derivatives. The indole (B1671886) chromophore of tryptophan exhibits a characteristic absorbance maximum at approximately 280 nm. mdpi.com This property can be exploited to monitor enzymatic reactions involving this compound, such as those catalyzed by tryptophanases or other enzymes involved in its metabolism. nih.gov
Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands in mixtures, allowing for the simultaneous quantification of multiple aromatic amino acids. uobaghdad.edu.iq While the absorbance spectrum of this compound is expected to be similar to that of tryptophan, the presence of the chlorine atom at the 6-position of the indole ring may cause a slight bathochromic shift (shift to longer wavelength) in the absorbance maximum.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the this compound molecule.
While specific experimental NMR data for this compound were not found in the search results, the expected chemical shifts can be predicted based on the known spectra of N-acetyltryptophan and the substituent effects of the chlorine atom on the indole ring. The ¹H NMR spectrum would show characteristic signals for the indole protons, the α- and β-protons of the amino acid side chain, and the acetyl group protons. The chlorine atom at the C6 position is expected to deshield the adjacent aromatic protons, causing a downfield shift in their resonances.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole NH | ~10.9 | s |
| Amide NH | ~8.2 | d |
| H2 | ~7.2 | s |
| H4 | ~7.6 | d |
| H5 | ~7.0 | dd |
| H7 | ~7.4 | d |
| α-CH | ~4.5 | m |
| β-CH₂ | ~3.1, ~3.2 | m |
| Acetyl CH₃ | ~1.8 | s |
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic separation (LC-MS), it allows for the confident identification and quantification of this compound in complex mixtures, such as those from biosynthetic investigations. nih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of tryptophan derivatives, typically generating the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information. The fragmentation of N-acetylated amino acids often involves the loss of the acetyl group and cleavage of the amino acid backbone. For this compound, characteristic fragmentation would also involve the indole ring.
Table 4: Predicted Key Mass Spectrometric Fragments for this compound
| Ion Description | Predicted m/z (for ³⁵Cl isotope) |
| [M+H]⁺ | 281.07 |
| [M-H]⁻ | 279.05 |
| [M+H - H₂O]⁺ | 263.06 |
| [M+H - COOH]⁺ | 236.08 |
| [M+H - CH₃CO]⁺ | 238.08 |
| Indole fragment | 164.02 |
Molecular Interactions and Structural Biology Studies Involving N Acetyl 6 Chlorotryptophan
Ligand-Protein Binding Affinity Investigations
The substitution of natural amino acids with halogenated analogs like 6-chlorotryptophan can significantly alter the binding affinity of peptides for their protein targets. This is often attributed to favorable halogen bonding and altered hydrophobic interactions.
Research has demonstrated that replacing the standard tryptophan residue with L-6-chlorotryptophan in peptide antagonists targeting the oncoprotein Mdm2 leads to a notable increase in binding affinity. Mdm2 is a critical negative regulator of the p53 tumor suppressor, and inhibiting the Mdm2-p53 interaction is a validated strategy in cancer therapy.
In a series of cell-permeable stapled peptides designed to mimic the p53 helical domain, the highest affinity for Mdm2 was achieved through the incorporation of L-6-chlorotryptophan. ebi.ac.uk For instance, the stapled peptide designated M011, which contains this modification, exhibited an approximately 7-fold increase in Mdm2 binding affinity compared to its parent peptide. nih.gov
Interestingly, this enhancement is highly specific. The same modification in the M011 peptide resulted in a significantly reduced affinity for Mdm4, a closely related Mdm2 paralog. The affinity of M011 for Mdm4 was found to be about 50 times lower than its affinity for Mdm2. nih.gov This differential binding highlights the subtle yet critical role of the halogen substitution in molecular recognition between homologous proteins. Another similar peptide, M012, showed an even greater bias, with approximately 100-fold increased binding to Mdm2 over Mdm4. nih.gov
| Peptide | Modification | Relative Mdm2 Binding Affinity | Relative Mdm4 Binding Affinity | Mdm2 vs. Mdm4 Selectivity |
|---|---|---|---|---|
| Parental Peptide | Standard Tryptophan | Baseline | Baseline | - |
| M011 | L-6-chlorotryptophan | ~7-fold increase vs. Parental | ~50-fold lower than Mdm2 binding | High |
| M012 | L-6-chlorotryptophan | Data not specified | ~100-fold lower than Mdm2 binding | Very High |
To elucidate the structural underpinnings of this enhanced affinity, X-ray crystallography studies have been performed. The crystal structure of the M011 peptide in complex with the N-terminal domain of Mdm2 (residues 6–125) was solved at a high resolution of 1.66 Å. ebi.ac.uk
Influence on Protein Conformation and Dynamics
The introduction of a halogen atom not only affects binding thermodynamics but can also influence the conformational dynamics of the protein-ligand interface, leading to changes in how proteins adapt to and recognize their binding partners.
The crystallographic data of the M011-Mdm2 complex confirms that the hydrophobic pocket of Mdm2 can easily accommodate the 6-chloro substituent. nih.gov The chlorine atom projects into the pocket, and its presence does not cause significant rearrangement of the surrounding amino acid residues.
This contrasts sharply with the interaction with Mdm4. Structural modeling and mutagenesis studies suggest that a single amino acid difference in Mdm4, Leucine 98 (L98), acts as a "mutable steric gate". ebi.ac.uknih.gov This residue, which corresponds to Isoleucine 99 in Mdm2, appears to create a steric hindrance that prevents the optimal accommodation of the 6-chlorinated indole (B1671886) ring. nih.gov This steric clash provides a structural explanation for the observed decrease in binding affinity of 6-chlorotryptophan-containing peptides to Mdm4, thereby explaining the high selectivity for Mdm2.
Protein-ligand binding is often a dynamic process involving conformational adjustments in both partners. Studies on Mdm2 have revealed that its ligand-binding domain possesses considerable flexibility. NMR spectroscopy studies have shown that the binding of various p53-derived peptide ligands induces global conformational changes throughout the Mdm2 domain. nih.gov
Significant changes were observed not only in the direct peptide-binding cleft but also in the "hinge regions" that connect the secondary structural elements (α-helices and β-sheets) forming the cleft. nih.gov These findings suggest that the binding of a ligand, such as a peptide containing 6-chlorotryptophan, can modulate the conformation of these flexible hinge regions. This dynamic adaptation of the Mdm2 structure is crucial for accommodating different ligands. The plasticity of these hinge regions may play a role in determining the differential binding affinities observed between Mdm2 and Mdm4 for halogenated ligands. ebi.ac.uk
Enzymatic Transformations and Biosynthetic Pathways Involving N Acetyl 6 Chlorotryptophan
Role in Natural Product Biosynthesis Pathways
Halogenated tryptophans are key intermediates in the biosynthesis of numerous complex natural products, including antibiotics and antitumor agents. The introduction of a chlorine or bromine atom can significantly alter the biological activity and metabolic stability of these molecules. nih.gov
6-chlorotryptophan serves as a crucial building block in the biosynthesis of various halogenated secondary metabolites. For instance, the antifungal agent thienodolin (B1219119), produced by Streptomyces albogriseolus, contains a chlorine atom at the 6-position of its indole (B1671886) ring system, which is derived from tryptophan. researchgate.net The enzymatic machinery in these organisms is tailored to produce 6-Cl-Trp, which is then incorporated into the larger molecular scaffold of the final natural product. This regioselective halogenation is a critical step that defines the ultimate structure and function of the metabolite.
The key enzymes responsible for the regioselective chlorination of tryptophan are Flavin-Dependent Halogenases (FDHs). nih.govasm.org These enzymes facilitate an environmentally friendly halogenation process that requires only reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide salt (e.g., NaCl). asm.orgnih.gov
The general mechanism involves several steps:
FADH2 Generation : A companion enzyme, a flavin reductase (Fre), reduces flavin adenine dinucleotide (FAD) to FADH2, typically using NAD(P)H as a reductant. nih.govmdpi.com
Formation of a Peroxyflavin Intermediate : The FDH binds FADH2 and reacts it with molecular oxygen (O2) to form a reactive C4a-hydroperoxyflavin intermediate. asm.orgnih.gov
Hypohalous Acid Formation : This peroxyflavin species reacts with a chloride ion (Cl-) to generate hypochlorous acid (HOCl) within a protected 10 Å-long tunnel that connects the flavin-binding site to the substrate-binding site. mdpi.comnih.govnih.gov
Electrophilic Aromatic Substitution : The HOCl, once it reaches the active site, is activated by a conserved lysine (B10760008) residue. It then acts as an electrophile, attacking the C6 position of the tryptophan's indole ring to form a Wheland intermediate. nih.govacs.orgresearchgate.net
Deprotonation : A conserved glutamate (B1630785) residue in the active site acts as a base, removing a proton from the Wheland intermediate to restore aromaticity and yield the final 6-chloro-L-tryptophan (B15053) product. asm.orgnih.gov
The N-acetylation of 6-chlorotryptophan to form N-Acetyl-6-chlorotryptophan is catalyzed by N-acetyltransferase (NAT) enzymes. These enzymes utilize acetyl-CoA to transfer an acetyl group to the primary amine of the amino acid. frontiersin.org While specific NATs for 6-Cl-Trp are not extensively characterized, the GCN5-related N-acyltransferase (GNAT) family is known to catalyze the formation of various N-acetylated aromatic amino acids. frontiersin.org
| Enzyme | Source Organism | Regioselectivity | Key Features |
|---|---|---|---|
| Thal (ThdH) | Streptomyces albogriseolus | C6 | Involved in thienodolin biosynthesis. Crystal structure has been resolved, providing insight into C6 selectivity. researchgate.netnih.gov |
| SttH | Streptomyces toxytricini | C6 | Identified as an efficient catalyst for 6-halogenation in engineered systems. researchgate.netnih.gov |
| SatH | Streptomyces albus | C6 | Characterized in a whole-cell E. coli system; shows good performance for both chlorination and bromination. researchgate.netnih.gov |
Engineered Biosynthetic Routes for this compound and its Derivatives
Advances in synthetic biology and metabolic engineering have enabled the development of microbial platforms, primarily in Escherichia coli, for the sustainable and controlled production of halogenated tryptophan derivatives. nih.gov
Researchers have successfully engineered E. coli strains to produce 6-chlorotryptophan de novo from simple carbon sources like glucose. mdpi.comnih.gov This involves extensive metabolic engineering to divert carbon flux toward the aromatic amino acid pathway. Key strategies include:
Enhancing Precursor Supply : Overexpression of enzymes like transketolase (TktA) and PEP synthase (PpsA) increases the intracellular pools of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP), the primary precursors for aromatic amino acid synthesis. nih.gov
Deregulation of Feedback Inhibition : Introducing mutations in key enzymes of the tryptophan pathway, such as AroG (DAHP synthase) and TrpE (anthranilate synthase), removes feedback inhibition, allowing for the overproduction of tryptophan. mdpi.com
Blocking Competing Pathways : Deleting genes responsible for the degradation or transport of tryptophan (e.g., tnaA, mtr) prevents the loss of the target molecule and increases extracellular accumulation. mdpi.com
Once a microbial host is optimized for tryptophan overproduction, the genetic machinery for halogenation is introduced. This typically involves expressing a tryptophan 6-halogenase (like SttH) and a partner flavin reductase from a plasmid. nih.gov These engineered "autonomous cells" can take up chloride from the culture medium and convert the endogenously produced tryptophan into 6-chlorotryptophan with high efficiency and fidelity. nih.gov This platform has also been integrated with genetic code expansion technology, allowing for the direct incorporation of biosynthesized 6-chlorotryptophan into proteins at specific sites. nih.gov
| Strategy | Description | Target Genes/Enzymes | Outcome |
|---|---|---|---|
| Precursor Pathway Engineering | Boosting the supply of PEP and E4P for the common aromatic pathway. | tktA (transketolase), ppsA (PEP synthase) | Increased carbon flux to tryptophan biosynthesis. nih.gov |
| Deregulation of Feedback Inhibition | Mutating key enzymes to render them insensitive to tryptophan, allowing overproduction. | aroG, trpE | High-titer tryptophan accumulation. mdpi.com |
| Halogenase & Reductase Expression | Introducing the biocatalytic machinery for regioselective chlorination. | SttH (6-halogenase), Fre (flavin reductase) | Conversion of tryptophan to 6-chlorotryptophan. nih.gov |
| Modular Co-culture | Separating the production of precursor and the halogenation step into two distinct cell populations. | N/A (System-level organization) | Reduced metabolic burden and improved yields. |
Advanced Derivatization and Functionalization Strategies for N Acetyl 6 Chlorotryptophan in Research
Chemical Functionalization Beyond Standard Acetylation
Modern synthetic chemistry offers a diverse toolkit for the precise modification of complex molecules like N-Acetyl-6-chlorotryptophan. These methods focus on creating unique chemical handles, forming new carbon-carbon bonds, and selectively altering the indole (B1671886) core to generate derivatives with tailored properties for peptide and protein science.
Orthogonal Chemical Modifications for Peptide and Protein Labeling
The selective chemical manipulation of proteins allows for the engineering of new functions and properties into biomolecules. nih.gov Tryptophan is an especially attractive target for such modifications because it is the least abundant of the 20 canonical amino acids in eukaryotic proteomes, making it an ideal chemical handle for site-specific labeling with minimal production of undesired isoforms. nih.govnih.gov The 6-chloro substituent on this compound provides a unique starting point for orthogonal functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.net This halogen atom can participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing the attachment of a vast array of functional groups (e.g., fluorophores, biotin (B1667282) tags, or unnatural amino acids) in a manner that is orthogonal to the chemistry used for standard peptide synthesis.
Furthermore, the indole ring itself is a target for selective labeling. Photochemical processes utilizing electron-responsive N-carbamoylpyridinium salts and UV-B light can achieve selective modification of tryptophan residues. nih.gov This reaction is believed to proceed through a photoinduced electron transfer (PET) between the tryptophan indole and the pyridinium (B92312) salt. nih.gov Another powerful technique is the photocatalytic C2-alkylation of the tryptophan indole ring using radical precursors derived from compounds like bromodifluoroacetate. nih.gov This visible-light-mediated reaction is rapid, often completing in minutes, and tolerates a wide range of functional groups, making it suitable for the late-stage modification of complex peptides. nih.govresearchgate.net
| Strategy | Reagent/System | Target Site | Key Features |
|---|---|---|---|
| Photochemical Conjugation | N-carbamoylpyridinium salts / UV-B light | Indole Ring (C2) | Proceeds via photoinduced electron transfer; tolerant of redox-active amino acids. nih.gov |
| Photocatalytic C2-Alkylation | Bromodifluoroacetate-derived radicals / Visible light / Photocatalyst (e.g., 4CzIPN) | Indole C2 Position | Rapid, additive-free, and tolerates diverse functionality in complex peptides. nih.govresearchgate.net |
| Cross-Coupling | Arylboronic acids, alkynes, etc. / Palladium catalyst | Indole C6 Position (Cl) | Leverages the halogen for C-C or C-N bond formation; highly orthogonal. researchgate.net |
C-H Activation and Coupling Reactions for Tryptophan Residues
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing otherwise inert carbon-hydrogen bonds. greyhoundchrom.com For tryptophan derivatives, palladium-catalyzed C-H activation reactions have been developed to selectively form new carbon-carbon bonds on the indole ring, most commonly at the C2 position. nih.govacs.org These reactions typically involve a Pd(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), which facilitates the activation of the indole C2-H bond through a process known as a "concerted metalation-deprotonation" (CMD) mechanism. nih.govacs.org
The N-acetyl group in this compound plays a critical role in these transformations. Omitting the N-acetyl group can render the tryptophan residue unreactive in certain catalytic systems. nih.govacs.org The reaction requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after C-C bond formation. nih.gov While silver salts were initially used, more sustainable methods now employ air or molecular oxygen as the terminal oxidant. nih.govnih.gov Catalyst deactivation can be a challenge in aqueous media, but the addition of N,N-ligands like 4,5-diazafluoren-9-one (B35911) has been shown to stabilize the palladium catalyst, leading to higher yields and more robust reactions. nih.govacs.org This methodology allows for the coupling of various partners, including arylboronic acids, to synthesize a range of C2-arylated tryptophan derivatives. nih.gov
| Catalyst | Ligand (Optional) | Oxidant | Coupling Partner | Target Site |
|---|---|---|---|---|
| Pd(OAc)₂ | None | FeCl₂ | Arylboronic Acid | Indole C2 |
| Pd(OAc)₂ | 4,5-diazafluoren-9-one | Air (O₂) | Arylboronic Acid | Indole C2 |
| Pd(OAc)₂ | None | Benzoquinone | Alkenes (Heck-type) | Indole C2 |
Regioselective Derivatization of the Indole Ring
Beyond C-H activation, classical electrophilic substitution reactions like Friedel-Crafts acylation can be used to functionalize the indole ring of this compound. The regioselectivity of these reactions is governed by the electronic and steric influences of the existing substituents. The N-acetyl group is electron-withdrawing and deactivates the indole nitrogen, which influences the reactivity of the entire ring system. The 6-chloro substituent is also deactivating but acts as an ortho-, para-director for electrophilic aromatic substitution.
Research on N-acetylindole has shown that acylation can be directed to different positions based on the reaction conditions and reagents. researchgate.net For instance, the reaction of 1-acyl tryptophan derivatives with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride can lead to regioselective acylation at the C6 position. researchgate.net This indicates that even with the C6 position blocked by chlorine in this compound, similar principles can be applied to direct functionalization to other available positions, such as C2, C4, or C5, by carefully selecting the acylating agent and reaction conditions. The interplay between the directing effects of the N-acetyl group and the 6-chloro substituent allows for targeted derivatization of the indole scaffold.
| Substrate Type | Reagent | Catalyst | Major Product Position |
|---|---|---|---|
| 1-Acyl Tryptophan Derivative | α-halogenoacyl chloride | Aluminum chloride | C6 Position. researchgate.net |
| N-Acetylindole | Acetyl chloride | Lewis Acid | C2 or C6 Position. researchgate.net |
| 3-Oxo Tryptophan Derivative | Acylating Agent | Lewis Acid | C5 Position. researchgate.net |
Biocatalytic Derivatization Approaches
Biocatalysis offers an alternative and often complementary approach to chemical synthesis, providing high regio- and stereoselectivity under mild, environmentally benign conditions. Enzymes involved in the biosynthesis of natural products are particularly useful for modifying complex molecules like tryptophan derivatives.
Tryptophan halogenases are a key class of enzymes that catalyze the regiospecific halogenation of tryptophan. nih.gov The well-characterized FAD-dependent halogenase RebH, for example, selectively chlorinates tryptophan at the C7 position during the biosynthesis of rebeccamycin. mdpi.com The ability of such enzymes to act on already substituted rings suggests that this compound could potentially be a substrate for further enzymatic halogenation at a different position (e.g., C7 or C5), leading to di-halogenated derivatives. The introduction of a second halogen, such as bromine, can provide a building block for further, selective cross-coupling reactions. mdpi.com
In addition to halogenases, other enzymes have shown activity on halogenated tryptophan substrates. nih.gov Studies have demonstrated that enzymes like tryptophanase and aromatic amino acid decarboxylase can process halogenated tryptophan, leading to the production of halogenated indoles and tryptamines, respectively. nih.gov This indicates that the core structure of this compound, beyond the indole ring, can be enzymatically modified to create new derivatives. These biocatalytic methods pave the way for producing novel halogenated compounds through fermentation or in vitro enzymatic reactions. nih.govnih.gov
| Enzyme Class | Example Enzyme | Transformation | Substrate Specificity |
|---|---|---|---|
| Tryptophan Halogenase | RebH | Regiospecific chlorination/bromination | Acts on tryptophan, often at the C7 position. mdpi.comnih.gov |
| Tryptophanase | TnaA from E. coli | Cleavage of side chain to form indole | Accepts C7-halogenated tryptophan as a substrate. nih.gov |
| Aromatic Amino Acid Decarboxylase | AADC from Bacillus atrophaeus | Decarboxylation to form tryptamine | Accepts C7-halogenated tryptophan as a substrate. nih.gov |
Theoretical and Computational Investigations of N Acetyl 6 Chlorotryptophan and Its Analogues
Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Halogenation Mechanisms
The introduction of a chlorine atom onto the tryptophan scaffold is a critical step in the biosynthesis of many natural products and is accomplished by a class of enzymes known as flavin-dependent halogenases. Understanding this enzymatic halogenation process provides fundamental insights into how N-Acetyl-6-chlorotryptophan and its analogues can be formed. Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are particularly well-suited for studying these complex enzymatic reactions.
In a typical QM/MM simulation of a halogenase enzyme, the system is partitioned into two regions. The quantum mechanical (QM) region includes the key components of the reaction: the tryptophan substrate's indole (B1671886) ring, the chlorinating agent (such as hypochlorous acid, HOCl), and the side chains of crucial active site residues like lysine (B10760008) and glutamate (B1630785). This small, critical area is treated with high-accuracy quantum mechanical calculations, often using Density Functional Theory (DFT), to accurately model the electronic changes during bond formation and breakage. The remainder of the enzyme and the surrounding solvent are treated with less computationally expensive molecular mechanics (MM) force fields.
QM/MM studies have elucidated a proposed mechanism for the regioselective chlorination of tryptophan. The process is generally understood to be an electrophilic aromatic substitution reaction. Computational studies suggest that a key lysine residue in the enzyme's active site activates the HOCl molecule through hydrogen bonding, preparing it for an electrophilic attack on the electron-rich indole ring of tryptophan. The enzyme's structure precisely orients the tryptophan substrate so that the attack occurs at a specific position, such as C6, leading to the high regioselectivity observed in nature.
The reaction proceeds through a positively charged intermediate known as a Wheland intermediate (or arenium ion). A nearby glutamate residue then acts as a base, abstracting a proton from the site of chlorination to restore the aromaticity of the indole ring and yield the final chlorinated tryptophan product. QM/MM calculations allow researchers to map the potential energy surface of this entire process, identifying transition states and calculating the energy barriers for each step, which determines the reaction rate.
| Reaction Step | Description | Key Residues Involved | Computational Finding |
|---|---|---|---|
| Activation of Chlorinating Agent | Hypochlorous acid (HOCl) is activated via hydrogen bonding. | Lysine (e.g., K79 in Tryptophan 7-halogenase) | Lowers the energy barrier for the electrophilic attack. |
| Electrophilic Attack | The activated chlorine atom attacks the C6 position of the tryptophan indole ring. | - | Formation of a Wheland intermediate (arenium ion). This is often the rate-limiting step. |
| Deprotonation | A proton is removed from the C6 position to restore aromaticity. | Glutamate (e.g., E346 in Tryptophan 7-halogenase) | A rapid, energetically favorable step following the formation of the intermediate. |
| Product Release | 6-chlorotryptophan is released from the active site. | - | The enzyme is regenerated for another catalytic cycle. |
Computational Approaches for Predicting Molecular Properties Relevant to Biological Activity
Before undertaking expensive and time-consuming synthesis and experimental testing, computational methods can predict the physicochemical and pharmacokinetic properties of molecules like this compound. These predictions are crucial for assessing a compound's drug-likeness and potential for biological activity. The most common set of properties evaluated is ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive process. QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity or a specific property. To build a QSAR model, a set of molecules with known experimental data is used. For each molecule, numerical descriptors are calculated based on its structure. These can range from simple properties like molecular weight and atom counts to more complex 2D or 3D descriptors that encode topological, electronic, or steric features. Machine learning algorithms are then used to create a mathematical equation that links these descriptors to the observed activity.
For a novel molecule like this compound, its structure would be used to calculate the same set of molecular descriptors. These values are then fed into the pre-built QSAR models to predict properties such as:
Absorption: Properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to estimate how well the compound might be absorbed into the bloodstream.
Distribution: Predictions include plasma protein binding and blood-brain barrier penetration, which determine where the compound travels in the body.
Metabolism: Models can predict which cytochrome P450 enzymes are likely to metabolize the compound, which affects its half-life and potential for drug-drug interactions.
Toxicity: Various toxicity endpoints can be predicted, flagging potential liabilities early in the discovery process.
| Property | Description | Predicted Value (Illustrative) | Relevance to Biological Activity |
|---|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | ~282.71 g/mol | Influences size-related properties like diffusion and membrane passage. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity (fat-solubility). | 1.5 - 2.5 | Affects absorption, membrane permeability, and protein binding. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | ~90 Ų | Correlates with passive molecular transport through membranes and bioavailability. |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | 3 | Key for molecular recognition and binding to biological targets. |
| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | 3 | Key for molecular recognition and binding to biological targets. |
Note: The predicted values in the table are illustrative and would be formally determined using specific, validated computational software.
Molecular Modeling and Docking Simulations for Ligand-Protein Interactions
Molecular modeling and docking are powerful computational techniques used to predict and analyze how a ligand, such as this compound, binds to the three-dimensional structure of a protein target. This process is fundamental in structure-based drug design for understanding the molecular basis of activity and for optimizing lead compounds.
The process begins with the 3D structures of both the ligand and the target protein, which is often obtained from X-ray crystallography or generated through homology modeling. The ligand's conformation is optimized to find its lowest energy state. Molecular docking software then explores a vast number of possible orientations and conformations of the ligand within the protein's binding site. This search is guided by a scoring function, which is an algorithm that estimates the binding affinity for each pose. The highest-scoring poses represent the most probable binding modes.
For instance, a study on the closely related N-acetyl-l-tryptophan demonstrated through molecular modeling that it forms a stable complex with the neurokinin-1 receptor (NK-1R), suggesting a potential mechanism for its neuroprotective effects. A similar approach could be applied to this compound to explore its interactions with various protein targets.
After docking, the resulting protein-ligand complex can be further analyzed. This involves identifying the specific intermolecular interactions that stabilize the complex, such as:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups on the indole and amide) and acceptors (like the carbonyl oxygens) on the ligand and amino acid residues in the protein.
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the indole ring) and nonpolar residues of the protein (e.g., Leucine, Valine, Phenylalanine).
Ionic Interactions (Salt Bridges): Can form if the ligand's carboxylate group interacts with a positively charged residue like Lysine or Arginine.
Halogen Bonds: The chlorine atom on the indole ring can participate in a halogen bond, a specific non-covalent interaction with an electron-rich atom like oxygen or nitrogen, which can contribute significantly to binding affinity.
To further refine the docked pose and study the stability and dynamics of the complex over time, Molecular Dynamics (MD) simulations are often performed. MD simulations model the movements of atoms in the protein-ligand complex, providing a more realistic view of the binding interactions in a simulated physiological environment.
| Type of Interaction | Potential Group on this compound | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Indole N-H, Amide N-H, Carboxylic Acid O-H | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |
| Hydrogen Bond (Acceptor) | Amide C=O, Carboxylic Acid C=O | Arginine, Lysine, Serine, Threonine, Main-chain Amide |
| Hydrophobic | Indole Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Ionic (Salt Bridge) | Carboxylate (-COO⁻) | Lysine, Arginine |
| Halogen Bond | Chlorine atom at C6 position | Main-chain Carbonyl Oxygen, Serine/Threonine Hydroxyl |
Future Research Directions and Unexplored Avenues for N Acetyl 6 Chlorotryptophan
Development of Novel Synthetic Routes for Enhanced Yields and Stereoselectivity
While methods for the synthesis of N-acetyl-DL-tryptophan and various chloro-L-tryptophans exist, a key area for future research lies in the development of novel, efficient, and stereoselective synthetic routes specifically for N-Acetyl-6-chlorotryptophan. chemicalbook.comgoogle.comkisti.re.kr Current approaches often result in racemic mixtures, necessitating challenging and costly resolution steps to isolate the desired enantiomer. google.com
Future synthetic strategies should focus on asymmetric catalysis to directly produce enantiopure this compound. One promising approach is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction, which has been successfully applied to the synthesis of other tryptophan derivatives. scispace.com The development of chiral catalysts, such as those based on BINOL•SnCl4 complexes, could enable the direct and highly enantioselective synthesis of the target molecule. scispace.com Furthermore, exploring chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, could offer a powerful alternative. For instance, the use of engineered L-aminoacylases or D-aminoacylases could be investigated for the kinetic resolution of racemic this compound with high efficiency.
Another avenue for exploration is the development of more efficient and environmentally friendly chemical processes. This could involve the use of flow chemistry to improve reaction control, yields, and safety, or the investigation of novel halogenation reagents and catalysts that offer greater regioselectivity for the 6-position of the tryptophan indole (B1671886) ring. The overarching goal is to establish synthetic pathways that are not only high-yielding and stereoselective but also scalable and sustainable for potential future applications.
Expansion of Applications in Chemical Probe Design and Bioorthogonal Chemistry
The halogen atom in this compound provides a unique chemical handle that can be exploited for the development of sophisticated chemical probes and for applications in bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org
Future research should explore the use of this compound as a building block for creating chemical probes to study biological systems. The chlorine atom can serve as a site for further chemical modification, allowing for the attachment of reporter molecules such as fluorophores, biotin (B1667282), or photo-crosslinkers. Palladium-mediated cross-coupling reactions, which have been shown to be bioorthogonal, could be employed for the late-stage diversification of this compound-containing peptides or proteins. nih.gov This would enable the site-specific labeling and visualization of biomolecules in their native environment.
Furthermore, the potential of this compound in bioorthogonal chemistry itself warrants investigation. While reactions involving azides and alkynes are well-established, the development of new bioorthogonal reactions is an active area of research. wikipedia.orgmdpi.com The unique electronic properties of the chlorinated indole ring could be harnessed to design novel bioorthogonal ligation strategies. For example, researchers could explore light-induced reactions or transition metal-catalyzed reactions that are specific to the chloro-tryptophan moiety, expanding the toolbox of bioorthogonal chemistry.
Elucidation of Further Enzymatic Transformations and Biosynthetic Pathways
Recent advances in synthetic biology have opened up exciting possibilities for the enzymatic and biosynthetic production of halogenated tryptophan derivatives. nih.govbohrium.comnih.gov A significant future research direction is the elucidation of novel enzymatic transformations involving this compound and the engineering of biosynthetic pathways for its de novo production.
Researchers have successfully engineered E. coli to biosynthesize 6-chloro-tryptophan from simple carbon sources by introducing flavin-dependent halogenases. nih.govresearchgate.net A logical next step is to investigate the enzymatic N-acetylation of 6-chlorotryptophan to produce this compound directly within the microbial host. This would involve identifying or engineering suitable N-acetyltransferase enzymes that can efficiently act on the halogenated substrate. nih.gov
Moreover, the substrate promiscuity of various enzymes could be explored to discover novel transformations of this compound. For instance, enzymes involved in the biosynthesis of other tryptophan-derived natural products could be tested for their ability to accept this compound as a substrate, potentially leading to the creation of novel bioactive compounds. The directed evolution of enzymes like tryptophan synthase (TrpB) has already proven effective for the synthesis of various tryptophan analogs and could be applied to enhance the production of this compound or its derivatives. nih.govacs.orgproquest.com
| Enzyme Class | Potential Application for this compound |
| Halogenases | Regioselective chlorination of tryptophan to produce the 6-chloro precursor. nih.govresearchgate.net |
| N-Acetyltransferases | Enzymatic acetylation of 6-chlorotryptophan to yield this compound. nih.gov |
| Tryptophan Synthase (TrpB) | Directed evolution to improve the enzymatic synthesis of 6-chlorotryptophan. nih.govacs.org |
| Downstream Enzymes | Exploration of promiscuity for novel transformations of this compound. researchgate.net |
Advanced Computational Studies for Structure-Function Relationships and Rational Design
Computational modeling and simulation are powerful tools for understanding the structure-function relationships of molecules and for the rational design of new compounds with desired properties. nih.govmdpi.com Future research on this compound would greatly benefit from the application of advanced computational methods.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with biological targets. For instance, computational studies on N-acetyl-l-tryptophanamide have provided insights into its membrane permeability. nih.gov Similar studies on this compound could elucidate how the chlorine atom affects its physicochemical properties and its ability to interact with proteins or cross cell membranes.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activity of this compound derivatives. nih.govmdpi.com By correlating the structural features of a series of related compounds with their measured biological activity, these models can guide the design of new analogs with enhanced potency or selectivity. For example, a QSAR study on tryptophan-based butyrylcholinesterase inhibitors has successfully guided the optimization of lead compounds. nih.gov Furthermore, molecular modeling has been used to understand the stereoselective neuroprotective effects of N-acetyl-l-tryptophan, suggesting that similar approaches could be valuable for this compound. nih.gov
Integration into Synthetic Biology Platforms for Diversified Chemical Libraries
The integration of this compound into synthetic biology platforms represents a frontier for generating diversified chemical libraries for drug discovery and other applications. By combining metabolic engineering with modular co-culture approaches, researchers can create "plug-and-play" systems for the de novo production of a wide array of halogenated tryptophan derivatives. researchgate.nettechnologypublisher.com
A key future direction is the development of robust and scalable microbial cell factories for the production of this compound. This involves optimizing metabolic pathways to increase the flux towards tryptophan biosynthesis and efficiently incorporating the halogenation and acetylation steps. technologypublisher.comnih.govdtu.dk The deletion of competing pathways and the overexpression of key enzymes are crucial strategies in this endeavor. researchgate.nettechnologypublisher.com
Once a reliable production platform is established, it can be used as a chassis to generate a library of this compound derivatives. By introducing additional enzymes with promiscuous activities, it is possible to create a diverse set of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.nettechnologypublisher.comport.ac.uk This synthetic biology approach offers a sustainable and versatile alternative to traditional chemical synthesis for the discovery of new and valuable compounds.
| Synthetic Biology Strategy | Goal for this compound |
| Metabolic Engineering | Enhance the production of the tryptophan precursor. technologypublisher.comnih.gov |
| Introduction of Heterologous Enzymes | Incorporate halogenase and N-acetyltransferase activities. nih.govnih.gov |
| Modular Co-culture Systems | Separate production and modification steps for process optimization. researchgate.nettechnologypublisher.com |
| Directed Evolution of Enzymes | Improve the efficiency and substrate scope of key biosynthetic enzymes. nih.govacs.org |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N-Acetyl-6-chlorotryptophan, and how is purity validated?
- Methodological Answer : Common synthetic approaches include direct acetylation of 6-chlorotryptophan using acetic anhydride or acetyl chloride in basic aqueous conditions. Purification often involves recrystallization or column chromatography. Purity validation employs HPLC (for retention time consistency) and NMR spectroscopy (to confirm absence of unreacted intermediates or byproducts). Cross-referencing with NIST thermochemical data ensures structural accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation. Storage should adhere to temperature guidelines (typically 2–8°C for stability). Safety Data Sheets (SDS) from providers like ChemScene emphasize avoiding direct contact and ensuring disposal via hazardous waste protocols .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : NMR (¹H/¹³C) identifies functional groups and confirms chlorination at the 6-position. Mass spectrometry (ESI-TOF) verifies molecular weight, while FT-IR detects acetyl and indole moieties. NIST’s spectral libraries provide reference benchmarks .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s thermodynamic stability under varying pH?
- Methodological Answer : Contradictions may arise from differences in buffer systems or measurement techniques. A multi-method approach (e.g., isothermal titration calorimetry for ΔG° and UV-Vis spectroscopy for pH-dependent degradation kinetics) is recommended. Statistical tools like ANOVA can identify methodological biases . Reference NIST’s reaction thermochemistry data for baseline comparisons .
Q. What computational models predict this compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distributions to predict nucleophilic attack sites. Molecular dynamics simulations assess steric hindrance from the acetyl and chloro groups. Validate predictions with experimental coupling efficiency data using Edman degradation or MALDI-TOF .
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric synthesis. Monitor enantiomeric excess via chiral HPLC or polarimetry. For resolution, consider enzymatic acetylation with lipases (e.g., Candida antarctica), which show selectivity for L-tryptophan derivatives. Iterative optimization of reaction time and temperature minimizes racemization .
Data Analysis & Experimental Design
Q. What strategies resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences). Standardize protocols using IC50 dose-response curves across multiple models (e.g., HEK293 vs. HeLa). Meta-analysis of primary literature with rigorous inclusion criteria (e.g., excluding studies without negative controls) improves reliability .
Q. How should researchers design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
